glpX protein
Description
Properties
CAS No. |
149025-34-3 |
|---|---|
Molecular Formula |
C9H14N2O |
Synonyms |
glpX protein |
Origin of Product |
United States |
Genetic Organization and Transcriptional Regulation of Glpx
Genomic Locus and Operon Structure
In Escherichia coli and the closely related Shigella flexneri, the glpX gene is the distal member of the glpFKX operon. nih.gov This operon is part of the broader glp regulon, which governs the catabolism of glycerol (B35011) and glycerol-3-phosphate. The gene order within the operon is glpF, followed by glpK, and finally glpX. The glpF gene encodes the glycerol facilitator, a membrane protein that facilitates the transport of glycerol into the cell. The glpK gene encodes glycerol kinase, which phosphorylates intracellular glycerol to glycerol-3-phosphate. The glpX gene itself encodes a fructose-1,6-bisphosphatase. nih.govresearchgate.net
The organization of these genes into a single transcriptional unit allows for the coordinated expression of proteins involved in sequential steps of glycerol metabolism. While the glpFKX operon is well-characterized in E. coli and S. flexneri, the conservation of this specific operon structure across a wider range of prokaryotes can vary. The gene order and content of operons can be fluid across different species, with rearrangements occurring over evolutionary time. embl.denih.gov However, clusters of genes with related functions are often maintained in close proximity in prokaryotic genomes. embl.de
| Gene | Protein Product | Function |
|---|---|---|
| glpF | Glycerol facilitator | Facilitates glycerol transport across the cell membrane |
| glpK | Glycerol kinase | Phosphorylates glycerol to glycerol-3-phosphate |
| glpX | Fructose-1,6-bisphosphatase II | Catalyzes the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) |
Transcription of the glpFKX operon in E. coli is initiated from a single promoter located upstream of the glpF gene. Research has identified the transcription start site to be 71 base pairs upstream of the proposed translation start codon for glpF. researchgate.net The promoter region contains consensus sequences similar to the -10 and -35 elements characteristic of bacterial promoters, which are recognized by the RNA polymerase sigma factor.
There is no substantial evidence to suggest the presence of internal promoters within the glpFKX operon that would allow for the independent transcription of glpX. nih.govnih.gov Therefore, the expression of glpX is directly coupled with the transcription of the entire operon from its primary promoter. The regulation of this single promoter dictates the level of glpX transcript.
Transcriptional Control Mechanisms
The expression of the glpFKX operon, and consequently the glpX gene, is tightly controlled by a network of regulatory proteins that respond to the availability of carbon sources and key metabolic intermediates.
The transcription of the glpFKX operon is inducible by the presence of glycerol and its phosphorylated form, sn-glycerol-3-phosphate. nih.gov This induction is mediated by the repressor protein GlpR. In the absence of glycerol-3-phosphate, GlpR binds to operator sites within the glp regulon promoters, including the glpFK promoter, thereby blocking transcription. When glycerol is available and converted to glycerol-3-phosphate by glycerol kinase, glycerol-3-phosphate acts as an inducer by binding to GlpR. This binding causes a conformational change in GlpR, leading to its dissociation from the DNA and allowing transcription of the operon to proceed. nih.gov
Several key transcriptional regulators modulate the expression of the glpFKX operon:
GlpR: As mentioned, GlpR is the primary repressor of the glp regulon. In a glpR mutant, the transcription of glpX is constitutive, indicating that GlpR is the main switch for glycerol-inducible expression. nih.gov The glpFK promoter region contains multiple binding sites for the GlpR repressor. researchgate.net
cAMP-CRP: The cAMP receptor protein (CRP), when complexed with cyclic AMP (cAMP), acts as a positive regulator of the glpFKX operon. This complex binds to specific sites in the promoter region, enhancing the recruitment of RNA polymerase and stimulating transcription. researchgate.net The levels of cAMP in the cell are inversely proportional to the availability of glucose; low glucose levels lead to high cAMP levels and thus activation of catabolite-repressible operons like glpFKX. The glpFK promoter has been shown to contain tandem binding sites for the cAMP-CRP complex. researchgate.net
Cra/FruR: The Catabolite Repressor/Activator (Cra), also known as FruR, is a global regulator of carbon metabolism. While there is no direct evidence of Cra binding to the glpFKX promoter, it exerts an indirect regulatory effect. nih.govnih.gov Cra has been shown to activate the expression of the crp gene, which encodes CRP. nih.gov By controlling the levels of CRP, Cra can indirectly influence the transcription of the glpFKX operon. This adds another layer of control, linking the expression of glpX to the broader metabolic state of the cell as monitored by Cra.
| Regulator | Type of Regulation | Effector Molecule | Effect on glpX Expression |
|---|---|---|---|
| GlpR | Negative (Repressor) | Glycerol-3-phosphate (inducer) | Represses in the absence of glycerol-3-phosphate |
| cAMP-CRP | Positive (Activator) | cAMP | Activates in the absence of glucose |
| Cra/FruR | Indirect | Fructose-1-phosphate / Fructose-1,6-bisphosphate | Indirectly influences via regulation of CRP levels |
The expression of glpX is significantly influenced by the carbon source available to the cell, reflecting its role in gluconeogenesis. When grown on gluconeogenic substrates like glycerol, the expression of the glpFKX operon is induced to allow for glycerol catabolism. nih.gov Conversely, when grown on glycolytic substrates like glucose, the expression is repressed through catabolite repression, primarily mediated by low levels of cAMP-CRP. nih.gov
Studies in Mycobacterium marinum, a relative of Mycobacterium tuberculosis, have demonstrated the importance of glpX for growth on gluconeogenic carbon sources. A ΔglpX mutant showed impaired growth on glycerol and acetate, while its growth on glucose was unaffected. This highlights the essential role of GlpX in converting intermediates from fatty acid and glycerol metabolism into the upper glycolytic pathway.
In E. coli, transcriptomic and proteomic analyses have shown that the genes of the glpFKX operon are overexpressed when grown on glycerol as the sole carbon source compared to growth on glucose. nih.gov Specifically, glpF and glpK show significant upregulation at both the transcript and protein levels. nih.gov
| Carbon Source | Regulatory State | Relative glpX Expression Level |
|---|---|---|
| Glycerol | Induced (High cAMP-CRP, GlpR inactive) | High |
| Glucose | Repressed (Low cAMP-CRP) | Low |
| Acetate (in some species) | Induced (Gluconeogenic conditions) | High |
Readthrough Transcription and Complex Regulatory Networks
The expression of glpX is not governed by readthrough transcription in the typical sense of bypassing a leaky terminator. Instead, its transcription is ensured by its position as the third gene within the glpFKX operon. researchgate.net This operon is transcribed into a single polycistronic mRNA molecule, meaning that the RNA polymerase that initiates transcription at the glpF promoter continues through the glpK gene and subsequently the glpX gene. This co-transcription is a common bacterial strategy to co-regulate genes with related functions.
The transcriptional control of the glpFKX operon, and therefore glpX, is managed by a complex and multi-layered regulatory network involving at least three distinct mechanisms:
Specific Repression by GlpR: The primary level of control is exerted by the GlpR repressor protein, the product of the glpR gene. nih.gov GlpR binds to specific DNA sequences called operators located in the promoter region of the glpFKX operon, physically blocking transcription. researchgate.net The inducing molecule for this system is sn-glycerol-3-phosphate (G3P), which binds to the GlpR repressor, causing a conformational change that prevents it from binding to the DNA and thus derepressing the operon. iitp.ru The binding of GlpR is highly complex, involving four operator sites in the promoter region and two additional sites within the coding region of the glpK gene, which act together to ensure tight regulation. researchgate.net
Catabolite Repression: A second layer of control is catabolite repression, a global regulatory mechanism that allows bacteria to prioritize the use of more favorable carbon sources, such as glucose, over others like glycerol. nih.gov This system ensures that the glp regulon remains largely inactive when glucose is present. The activation of the glpFKX operon requires the binding of the cyclic AMP (cAMP) receptor protein (CRP) complex to the promoter. researchgate.net When glucose levels are low, intracellular cAMP levels rise, allowing the cAMP-CRP complex to form and bind to its target sites, which in turn promotes transcription of the operon.
Respiratory Repression: A third, independent mechanism known as respiratory repression also influences the glp regulon. nih.gov This control system modulates gene expression in response to the availability of external electron acceptors. For instance, the expression of different glycerol-3-phosphate dehydrogenases is adjusted depending on whether the cell is undergoing aerobic respiration (with oxygen) or anaerobic respiration (with alternatives like nitrate (B79036) or fumarate). nih.govresearchgate.net This ensures that the metabolic pathways are optimized for the prevailing respiratory conditions.
Together, these layers of regulation form a sophisticated network that integrates signals about the availability of glycerol, preferred carbon sources, and respiratory electron acceptors to finely tune the transcription of the glpFKX operon and the subsequent production of GlpX protein.
Enzymatic Mechanisms and Kinetic Properties of Glpx Protein
Catalytic Reaction and Substrate Specificity
The catalytic activity of the glpX protein is centered on its ability to specifically recognize and hydrolyze fructose (B13574) 1,6-bisphosphate, while also exhibiting limited activity towards other phosphorylated sugars.
The primary and most significant catalytic function of the this compound is the hydrolysis of fructose 1,6-bisphosphate (FBP) to fructose 6-phosphate (F6P) and inorganic phosphate (B84403) (Pi). nih.govvt.edu This reaction is a critical regulatory point in gluconeogenesis, bypassing the ATP-dependent phosphofructokinase step of glycolysis. The crystal structure of glpX in complex with its substrate has revealed that the active site is located between two domains of the protein. nih.gov The fructose 1,6-bisphosphate molecule binds in a closed ring form and is coordinated by interactions with the side chains and main chain amide groups of several conserved amino acid residues. nih.gov
While fructose 1,6-bisphosphate is the preferred substrate for glpX, the enzyme exhibits some promiscuity, displaying lower levels of activity towards other phosphorylated sugar molecules. In E. coli, the glpX-encoded FBPase II has been shown to have low activity towards glucose 1,6-bisphosphate. uniprot.org It also demonstrates some activity with fructose 1-phosphate and ribulose 1,5-bisphosphate, although these are poorer substrates compared to fructose 1,6-bisphosphate. nih.gov Conversely, the enzyme shows no significant activity against fructose 2,6-bisphosphate, glucose 6-phosphate, mannose 6-phosphate, sedoheptulose (B1238255) 1,7-bisphosphate, sorbitol 6-phosphate, or glycerol-phosphate. uniprot.orgnih.gov The apparent Km and Vmax of FBPase II with fructose 1-phosphate were found to be 1 mM and 1.4 U/mg, respectively, resulting in a Vmax/Km ratio that is almost 70 times lower than that for fructose 1,6-bisphosphate. nih.gov Ribulose 1,5-bisphosphate at a concentration of 1 mM yielded only 15% of the phosphatase activity observed with 1.5 mM fructose 1,6-bisphosphate. nih.gov
| Substrate | Relative Activity | Notes |
|---|---|---|
| Fructose 1,6-bisphosphate | High (Primary Substrate) | - |
| Glucose 1,6-bisphosphate | Low | uniprot.org |
| Fructose 1-phosphate | Low | Km = 1 mM, Vmax = 1.4 U/mg. nih.gov |
| Ribulose 1,5-bisphosphate | Low | At 1 mM, activity is 15% of that with 1.5 mM FBP. nih.gov |
| Fructose 2,6-bisphosphate | None | uniprot.org |
| Glucose 6-phosphate | None | nih.gov |
| Mannose 6-phosphate | None | nih.gov |
| Sedoheptulose 1,7-bisphosphate | None | nih.gov |
| Sorbitol 6-phosphate | None | nih.gov |
| Glycerol-phosphate | None | nih.gov |
Cofactor Requirements and Metal Ion Dependency
The catalytic activity of the this compound is strictly dependent on the presence of divalent metal ions, which play a critical role in the enzymatic reaction.
The this compound requires a divalent metal cation for its enzymatic activity, with a strong preference for manganese (Mn²⁺). vt.eduuniprot.org While other divalent cations such as Mg²⁺, Co²⁺, Ni²⁺, Ca²⁺, Cu²⁺, and Zn²⁺ have been tested, only Mn²⁺ can effectively support the activity of E. coli GlpX. uniprot.org This is in contrast to other classes of FBPases which can be activated by Mg²⁺, Mn²⁺, or Zn²⁺. The enzyme from M. tuberculosis is also dependent on bivalent metal ions for its activity. researchgate.net
Structural studies of the this compound have provided insights into the binding sites of the essential metal cofactors. In the E. coli enzyme, the active site accommodates two Mn²⁺ ions. uniprot.org The first Mn²⁺ ion is coordinated by the side chains of Asp33 and Glu57, while the second Mn²⁺ ion is coordinated by Asp85 and Asp88. uniprot.org In the M. tuberculosis glpX, one Mg²⁺ ion is found coordinated to Asp79, Asp82, and Glu208. nih.gov The constellation of amino acid residues in the active site of M. tuberculosis FBPaseII is conserved and analogous to that of the E. coli enzyme. nih.govnih.gov
Enzyme Kinetics and Steady-State Parameters
The catalytic efficiency of the this compound has been characterized by determining its steady-state kinetic parameters. For the E. coli glpX, the apparent Michaelis constant (Km) for fructose 1,6-bisphosphate is 35 µM, and the maximum velocity (Vmax) is 3.3 µmol/min/mg of protein at room temperature and pH 7.7. vt.eduuniprot.org Under different conditions (37°C and pH 9.0), the Km for fructose 1,6-bisphosphate is 70 µM and the Vmax is 8.8 µmol/min/mg. uniprot.org The Km for the essential cofactor Mn²⁺ is 0.6 mM. uniprot.org The glpX from M. tuberculosis follows Michaelis-Menten kinetics with an apparent Km of 44 µM for fructose 1,6-bisphosphate and a specific activity of 1.3 U/mg. researchgate.net
| Organism | Substrate/Cofactor | Km | Vmax / Specific Activity | Conditions |
|---|---|---|---|---|
| Escherichia coli | Fructose 1,6-bisphosphate | 35 µM | 3.3 µmol/min/mg | pH 7.7, Room Temperature. vt.eduuniprot.org |
| Escherichia coli | Fructose 1,6-bisphosphate | 70 µM | 8.8 µmol/min/mg | pH 9.0, 37°C. uniprot.org |
| Escherichia coli | Mn²⁺ | 0.6 mM | - | pH 9.0, 37°C. uniprot.org |
| Mycobacterium tuberculosis | Fructose 1,6-bisphosphate | 44 µM | 1.3 U/mg | -. researchgate.net |
Determination of Apparent Km and Vmax Values
The kinetic parameters of GlpX have been characterized in several bacterial species, revealing variations in substrate affinity and maximum reaction velocity. For the E. coli GlpX, the apparent Michaelis constant (Km) for fructose-1,6-bisphosphate is approximately 35 µM, with a maximum velocity (Vmax) of 3.3 µmol/min/mg, as determined at pH 7.7 and room temperature nih.govuniprot.org. Under different conditions (pH 9.0 and 37°C), the Km value was reported to be 70 µM with a Vmax of 8.8 µmol/min/mg uniprot.org.
In the case of Mycobacterium tuberculosis, the this compound exhibits an apparent Km of 44 µM for its substrate uniprot.org. The specific activity for this enzyme has been measured at 1.3 U/mg uniprot.org. For Francisella tularensis, the GlpX enzyme demonstrates a higher affinity for its substrate, with a Km of 11 µM and a Vmax of 2.0 units/mg researchgate.net.
| Property | Escherichia coli GlpX | Mycobacterium tuberculosis GlpX | Francisella tularensis GlpX |
| Apparent Km | 35 µM (at pH 7.7) / 70 µM (at pH 9.0) nih.govuniprot.org | 44 µM uniprot.org | 11 µM researchgate.net |
| Vmax | 3.3 µmol/min/mg (at pH 7.7) / 8.8 µmol/min/mg (at pH 9.0) uniprot.org | Not explicitly stated | 2.0 units/mg researchgate.net |
| Specific Activity | 4.2 U/mg nih.gov | 1.3 U/mg uniprot.org | 2.0 units/mg researchgate.net |
Catalytic Efficiency of this compound Compared to Other FBPases
In E. coli, which possesses multiple FBPases, the catalytic efficiency of GlpX (a class II FBPase) has been compared to that of YggF, another class II FBPase, and Fbp, a class I FBPase. The catalytic efficiency of GlpX is reported to be three-fold higher than that of YggF uniprot.org. However, both GlpX and YggF exhibit lower substrate affinity and catalytic efficiency compared to the primary gluconeogenic FBPase, Fbp. Despite this, they are more efficient in hydrolyzing fructose-1,6-bisphosphate than other phosphohydrolases like YaeD and YbhA.
Allosteric and Competitive Regulation of GlpX Activity
The activity of the this compound is finely tuned by various metabolic effectors, including inorganic phosphate, metal ions, and key metabolic intermediates. This regulation ensures that the rate of gluconeogenesis is responsive to the cell's energetic and metabolic status.
Inhibition by Phosphate and Lithium Ions
Inorganic phosphate acts as a competitive inhibitor of GlpX. For the E. coli enzyme, the 50% inhibitory concentration (IC50) for phosphate is 3.0 mM uniprot.org. Similarly, the GlpX from Mycobacterium tuberculosis is also subject to inhibition by inorganic phosphate uniprot.orguniprot.org.
Lithium ions (Li⁺) have been shown to inhibit GlpX activity. The E. coli GlpX is sensitive to lithium, with an IC50 of 70 mM uniprot.org. The enzyme from Francisella tularensis is also inhibited by Li⁺, with a reported IC50 value of 100 mM researchgate.net. In Mycobacterium tuberculosis, the presence of a second FBPase, GPM2, which is resistant to lithium inhibition, complicates the analysis of GlpX inhibition by lithium in cell lysates nih.gov.
| Inhibitor | Escherichia coli GlpX | Francisella tularensis GlpX | Mycobacterium tuberculosis GlpX |
| Phosphate (IC50) | 3.0 mM uniprot.org | 69% inhibition at 150 µM researchgate.net | Inhibited uniprot.orguniprot.org |
| Lithium (IC50) | 70 mM uniprot.org | 100 mM researchgate.net | Inhibited uniprot.org |
Modulation by Nucleotides (ADP, AMP, ATP) and Phosphoenolpyruvate (B93156) (PEP)
The activity of GlpX is modulated by the cell's energy currency molecules. Adenosine (B11128) diphosphate (B83284) (ADP) has been identified as an inhibitor of the E. coli GlpX sciencedaily.com. For the Francisella tularensis enzyme, ADP at a concentration of 1 mM results in a 28% inhibition of its activity researchgate.net. While the allosteric regulation of other FBPases by adenosine monophosphate (AMP) and adenosine triphosphate (ATP) is well-documented, with AMP generally acting as an inhibitor and ATP as a stimulator, specific quantitative data on the direct modulation of GlpX by AMP and ATP are not extensively detailed in the available literature mdpi.comkhanacademy.orgyoutube.com.
Phosphoenolpyruvate (PEP), a key intermediate in glycolysis and gluconeogenesis, acts as an activator of the E. coli this compound sciencedaily.com. This suggests a feed-forward activation mechanism where a downstream product of gluconeogenesis enhances the activity of an earlier enzyme in the pathway.
Effects of Other Metabolites (e.g., Citrate (B86180), Malonate)
Metabolites from other central metabolic pathways can also influence GlpX activity. In Mycobacterium tuberculosis, the this compound is inhibited by the tricarboxylic acid (TCA) cycle intermediates citrate and malonate. This suggests a potential regulatory link between the TCA cycle and gluconeogenesis in this organism.
pH and Temperature Dependencies of this compound Activity
The enzymatic activity of GlpX is influenced by environmental factors such as pH and temperature. The optimal pH for the E. coli GlpX has been determined to be in the range of 7.5 to 8.0 uniprot.org. For the Mycobacterium tuberculosis GlpX, the pH optimum has been determined, although the specific value is not consistently reported in the readily available literature uniprot.orguniprot.org. The growth of M. tuberculosis at acidic pH (below 5.8) is restricted in standard media, but can be supported by the presence of lipids, indicating a metabolic adaptation to acidic environments nih.govresearchgate.netnih.govpnas.org.
Detailed studies on the temperature dependence and the optimal temperature for GlpX activity are limited. However, proteins from Mycobacterium tuberculosis have been shown to exhibit remarkable heat stability, with some enzymes retaining over 95% of their activity after incubation at 60°C for 30 minutes nih.govresearchgate.net. The growth of E. coli is optimal at 37°C nih.gov.
Structural Biology and Molecular Interactions of Glpx Protein
Crystal Structures and Three-Dimensional Conformation
Crystallographic studies of glpX protein from various species, including Mycobacterium tuberculosis and Escherichia coli, have elucidated its three-dimensional structure in multiple states. nih.govnih.gov
The crystal structure of the native, ligand-free (apo) glpX from Mycobacterium tuberculosis (MtFBPaseII) has been resolved at 2.6 Å. nih.govnih.gov In this state, a citrate (B86180) molecule, present in the crystallization medium, was observed bound at a dimer interface, which displaces the C-terminus of the protein. researchgate.net
Structures of MtFBPaseII have also been determined in complex with its product, fructose (B13574) 6-phosphate (F6P). nih.govnih.gov Specifically, variants of the active-site residue Thr84 (T84A and T84S) were complexed with F6P. nih.gov Binding of the product induces minor conformational changes, with the most significant movements occurring at the C-terminus and in the region of residues 180–200. nih.gov
For the E. coli glpX (EcFBPaseII), crystal structures have been solved for the apo enzyme, as well as in complex with its substrate, fructose 1,6-bisphosphate (F1,6BP), and an inhibitor, inorganic phosphate (B84403). nih.govplos.org This provides a structural basis for understanding both substrate recognition and inhibition.
| PDB ID | Species | State | Resolution (Å) |
|---|---|---|---|
| 3d1r | Escherichia coli | Substrate (F1,6BP) Bound | Not specified in provided text |
| 3big | Escherichia coli | Inhibitor (Phosphate) Bound | Not specified in provided text |
| 3bih | Escherichia coli | Apo (Ligand-Free) | Not specified in provided text |
| 6AYU | Mycobacterium tuberculosis (T84S mutant) | Product (F6P) Bound | Not specified in provided text |
| Native MtFBPaseII | Mycobacterium tuberculosis | Apo (Ligand-Free) with Citrate | 2.6 |
The glpX monomer is a compact, globular protein characterized by two distinct α/β-type domains. nih.govnih.gov These domains are arranged to form a five-layered α/β/α/β/α sandwich structure. nih.govbiorxiv.org This core fold architecture shows structural similarity to lithium-sensitive phosphatases. nih.gov The secondary structure of the MtFBPaseII monomer includes 12 α-helices and 14 β-strands. nih.gov
In its biologically active form, MtFBPaseII assembles into a 222-symmetric homotetramer. nih.govnih.govresearchgate.net This tetrameric arrangement is homologous to that observed in the fructose-1,6/sedoheptulose-1,7-bisphosphatase from Synechocystis and is likely a conserved feature across all Class II FBPases. nih.govnih.gov
Active Site Characterization and Catalytic Residues
The active site of glpX is located in the cleft between its two α/β domains. nih.gov The specific arrangement of amino acid residues within this pocket is highly conserved across different species, such as M. tuberculosis and E. coli. nih.govnih.gov
Site-directed mutagenesis studies have been instrumental in identifying key catalytic residues. In E. coli GlpX, alanine (B10760859) replacement mutagenesis pinpointed 12 conserved residues essential for its enzymatic activity. nih.gov Among these, Threonine 90 (Thr90) is proposed to be the primary catalytic residue. nih.gov
The corresponding residue in MtFBPaseII is Threonine 84 (Thr84). researchgate.net The functional importance of this residue is demonstrated by mutational analysis:
T84A (Alanine substitution): This mutant is completely inactive. nih.govnih.govresearchgate.net
T84S (Serine substitution): This variant exhibits lower catalytic activity compared to the wild-type enzyme. nih.govnih.govresearchgate.net
These findings confirm that the hydroxyl group of the threonine at this position is critical for catalysis.
| Residue (E. coli / M. tuberculosis) | Proposed Function/Importance |
|---|---|
| Thr90 / Thr84 | Primary catalytic residue; essential for activity. |
| Asp182 (M. tuberculosis) | Active-site residue located on α-helix 10. |
| Conserved Residues (12 total in E. coli) | Important for substrate binding, metal coordination, and catalysis. |
The structural data from substrate- and product-bound complexes support a conserved catalytic mechanism. nih.govnih.gov A novel mechanism has been proposed where the cleavage of the phosphate-1 from the F1,6BP substrate is carried out by the backbone of a highly conserved threonine residue (Thr89 in Francisella tularensis, homologous to Thr90 in E. coli and Thr84 in M. tuberculosis). plos.org
In this proposed mechanism, the transition state of the substrate is stabilized by the positive dipole of the N-terminal end of a proximal α-helix. plos.org Following cleavage, a water molecule, which is consistently found in the active site, liberates the inorganic phosphate from the threonine residue, completing the catalytic cycle. plos.org
Class II FBPases are metalloenzymes, with activity being dependent on the presence of divalent metal cations. nih.gov For E. coli GlpX and Francisella tularensis FBPaseII, the preferred catalytic metal cofactors are Mn²⁺ and Mg²⁺. plos.orgnih.gov There is no evidence that other metals like Zn²⁺ can activate Class II FBPases. plos.orgnih.gov
Crystallographic evidence from E. coli GlpX complexed with its substrate reveals that the active site coordinates two metal ions. nih.gov A recent study on F. tularensis FBPaseII identified a single Mn²⁺ ion in the active site, held in an octahedral coordination by four water molecules, the main chain carbonyl of Leu86, and the side chain of Asp84. biorxiv.org These metal ions are crucial for correctly positioning the substrate and facilitating the hydrolysis reaction.
Oligomeric State and Subunit Interactions
The this compound, a class II fructose-1,6-bisphosphatase (FBPaseII), functions not as a single polypeptide chain but as a complex assembly of multiple subunits. This quaternary structure is crucial for its stability, catalytic activity, and regulatory mechanisms.
Dimeric and Tetrameric Forms of this compound
Crystallographic studies have revealed that the this compound from Mycobacterium tuberculosis (MtbFBPaseII) exists as a 222-symmetric homotetramer. nih.gov This tetrameric arrangement, a dimer of dimers, is considered a conserved feature among all class II FBPases. nih.gov While the fundamental unit is a tetramer, structural analysis also identifies dimeric interfaces within this assembly. For instance, the crystal structures of MtbFBPaseII were found to have a noncrystallographic symmetry dimer in the asymmetric unit. nih.gov Early characterization of the glpX-encoded FBPase from Escherichia coli also suggested the purified enzyme was dimeric. vt.edu This indicates that the interactions forming dimers are a fundamental component of the larger, functional tetrameric complex.
Implications of Quaternary Structure for Enzymatic Function and Regulation
The oligomeric state of this compound is integral to its biological function and regulation. The interfaces between subunits create sites for allosteric regulation, where the binding of a molecule at one site can influence the activity at a distant active site. A clear example of this is the inhibition of MtbFBPaseII by citrate. nih.gov Structural analysis showed that citrate, a key metabolic intermediate, binds at an interface between dimers. nih.gov This binding induces a regulatory effect, demonstrating that the quaternary structure is essential for the allosteric control of the enzyme's activity.
In the broader family of FBPases, such as the class I enzyme from Leishmania major, the tetrameric structure facilitates a significant conformational change upon inhibitor binding. The binding of the allosteric inhibitor AMP to the tetramer causes the dimer pairs to rotate approximately 18° relative to each other, which locks the enzyme in an inactive state. researchgate.net This highlights how subunit interactions within a quaternary structure are mechanically coupled to regulate enzymatic output in response to cellular signals.
Conformational Changes Upon Ligand Binding
The binding of ligands—substrates, products, or inhibitors—to this compound induces significant conformational changes that are central to its catalytic cycle and regulation. The crystal structure of E. coli glpX has been determined in both its ligand-free (apo) state and in complex with its substrate, fructose 1,6-bisphosphate (FBP), or an inhibitor, inorganic phosphate. nih.gov
The ligand-free structure reveals a compact, globular shape composed of two α/β-sandwich domains. nih.gov Upon binding the substrate, FBP, the active site, which is located in a large cavity between these two domains, undergoes a conformational shift to accommodate the ligand. nih.gov This induced-fit mechanism ensures high specificity and positions the substrate correctly for catalysis. The structure of the glpX complex with FBP shows the substrate molecule coordinated by conserved residues and metal ions within the active site. nih.gov
Similarly, the binding of the inhibitor phosphate to the active site also demonstrates this principle. nih.gov In other FBPase classes, these conformational changes can be dramatic. For the class I FBPase, binding of the allosteric inhibitor AMP triggers a retraction of an "effector loop," which in turn causes a rearrangement of hydrogen bonds across the subunit interfaces. researchgate.net This action locks a key catalytic loop in a disengaged conformation, rendering the enzyme inactive. researchgate.net While glpX is a class II FBPase, these examples from related enzymes underscore the universal principle that ligand binding is inextricably linked to structural rearrangements that dictate the functional state of the enzyme.
Structural Comparisons with Other FBPase Classes and Related Phosphatases
The this compound belongs to the class II FBPases, one of five distinct classes (I-V) of these enzymes. While all FBPases catalyze the same reaction, their structures show significant differences and similarities that reflect their evolutionary relationships and regulatory strategies.
Key differences are also found in the active sites. The specific network of amino acid residues that form the active site results in very different binding modes for the same FBP substrate when comparing class I and class II enzymes. nih.gov Furthermore, the metal ion requirements for catalysis often differ. Class II FBPases like glpX typically require Mn²⁺ for activity, whereas other classes can be activated by different divalent cations such as Mg²⁺ or Zn²⁺. nih.govbiorxiv.orgnih.gov
In stark contrast, Class V FBPases, found in thermophilic archaea, exhibit a completely different structure. They possess a novel four-layer α–β–α–β sandwich fold, representing a distinct evolutionary solution for the same catalytic function. wikipedia.org These structural comparisons highlight how different classes of FBPases have evolved unique structural frameworks and regulatory mechanisms while conserving the fundamental catalytic activity.
Physiological Roles and Metabolic Integration of Glpx Protein
Contribution to Gluconeogenesis
Gluconeogenesis is a critical metabolic pathway for the synthesis of glucose from non-carbohydrate precursors, ensuring a constant supply of this essential molecule for cellular processes, especially when external glucose is unavailable. wikipedia.org The glpX protein, identified as a class II fructose-1,6-bisphosphatase (FBPase), plays a pivotal and often indispensable role in this pathway across various bacterial species. nih.govnih.gov
Role in Converting Non-Carbohydrate Precursors to Glucose 6-Phosphate
The this compound catalyzes the hydrolysis of fructose (B13574) 1,6-bisphosphate (FBP) to fructose 6-phosphate (F6P) and inorganic phosphate (B84403). nih.govuniprot.org This reaction is a key, irreversible, and rate-limiting step in the gluconeogenic pathway. nih.govresearchgate.net Non-carbohydrate precursors such as glycerol (B35011), lactate, certain amino acids, and intermediates of the tricarboxylic acid (TCA) cycle are first converted into earlier intermediates of the gluconeogenic pathway, such as pyruvate (B1213749) or dihydroxyacetone phosphate (DHAP). wikipedia.orgpnas.org These molecules are then enzymatically processed until they form fructose 1,6-bisphosphate.
At this juncture, the glpX-encoded FBPase performs its crucial function. By dephosphorylating FBP, it produces F6P. nih.gov Fructose 6-phosphate is a critical metabolic precursor that can then be readily isomerized into glucose 6-phosphate (G6P). researchgate.net G6P is a central molecule in carbohydrate metabolism; it can be used in the pentose (B10789219) phosphate pathway for the synthesis of nucleotides, or it can be used to synthesize essential components of the cell envelope, such as glycans and mannolipids. nih.govresearchgate.net Therefore, the action of glpX is a committed step that channels intermediates derived from diverse non-carbohydrate sources toward the synthesis of G6P and subsequent anabolic pathways.
Interplay with Other Gluconeogenic Enzymes
In Escherichia coli, the metabolic landscape is more complex, as it possesses another FBPase (FBPase I, encoded by the fbp gene), which is considered the primary gluconeogenic FBPase. nih.govuniprot.org Here, glpX (FBPase II) appears to have a more specialized role, particularly in the context of glycerol metabolism, as it is encoded within the glpFKX operon. nih.govvt.edu Although a mutation in glpX alone does not prevent growth on gluconeogenic substrates in E. coli, its presence and regulation suggest a coordinated function with FBPase I under specific metabolic conditions. nih.govvt.edu The enzyme's activity in E. coli is regulated by metabolites, being inhibited by ADP and phosphate and activated by phosphoenolpyruvate (B93156), further demonstrating its integration into the central carbon metabolism's regulatory network. nih.gov
Carbon Source Utilization and Adaptation
The this compound is fundamental for metabolic flexibility, enabling bacteria to adapt and thrive on a variety of carbon sources that require gluconeogenesis for the biosynthesis of essential carbohydrates.
Metabolism of Glycerol and sn-Glycerol 3-Phosphate
The link between glpX and glycerol metabolism is evident from its genetic location in many bacteria. In E. coli, glpX is the third gene in the glpFKX operon, which is part of the glp regulon responsible for the utilization of glycerol and its phosphorylated form, sn-glycerol 3-phosphate. nih.govnih.gov When these compounds serve as the sole carbon source, they are metabolized to dihydroxyacetone phosphate (DHAP). pnas.org To synthesize essential hexoses for cell wall components and other biosynthetic pathways, DHAP must enter the gluconeogenic pathway. pnas.org The glpX-encoded FBPase is crucial for converting the resulting fructose 1,6-bisphosphate into fructose 6-phosphate, thereby completing the conversion from a 3-carbon glycerol backbone to 6-carbon sugars. nih.govuniprot.org Studies in Mycobacterium tuberculosis have also shown that the FBPase activity of glpX is essential for virulence when the bacterium is grown using glycerol as a carbon source. nih.gov
Utilization of Fatty Acids and Acetate
For many pathogenic bacteria, such as Mycobacterium tuberculosis, lipids and fatty acids are primary carbon sources available within the host environment. nih.govresearchgate.net The catabolism of fatty acids primarily yields acetyl-CoA, which enters the TCA cycle. To fuel essential biosynthetic processes, intermediates from the TCA cycle must be shunted into gluconeogenesis to produce carbohydrates. This metabolic rerouting makes the gluconeogenic pathway, and specifically the irreversible step catalyzed by glpX, absolutely critical for survival and replication. researchgate.netnih.gov
Similarly, when bacteria are grown on acetate, the metabolic flux is directed through the glyoxylate (B1226380) shunt and into gluconeogenesis. nih.gov A study on Mycobacterium marinum, a close relative of Mtb, demonstrated that a glpX deletion mutant (ΔglpX) showed altered gluconeogenic flux when cultivated on acetate. nih.gov This mutant accumulated the FBPase substrate, fructose 1,6-bisphosphate, indicating a metabolic block at the step catalyzed by glpX and highlighting the enzyme's essential role in utilizing two-carbon compounds like acetate. nih.gov
Growth Profiles on Various Carbon Sources
The essentiality of glpX becomes apparent when observing the growth of mutant strains on different carbon sources. Deletion of the glpX gene has distinct consequences depending on the organism and the available carbon substrates. In organisms where glpX is the primary or sole FBPase, such as M. marinum, its absence severely impairs growth on gluconeogenic carbon sources. nih.gov In contrast, growth on glycolytic substrates like glucose is generally unaffected. In E. coli, the presence of a redundant FBPase (Fbp) means a glpX mutant shows no significant growth defect on glycerol; however, a double mutant lacking both fbp and glpX is unable to grow on substrates requiring FBPase activity. nih.govuniprot.org
The following interactive table summarizes the typical growth phenotypes observed in wild-type and glpX mutant bacteria on various carbon sources.
| Organism | Genotype | Glucose (Glycolytic) | Glycerol (Gluconeogenic) | Acetate/Fatty Acids (Gluconeogenic) |
| M. marinum | Wild-Type | Normal Growth | Normal Growth | Normal Growth |
| ΔglpX | Normal Growth | Impaired Growth | Impaired Growth | |
| E. coli | Wild-Type | Normal Growth | Normal Growth | Normal Growth |
| ΔglpX | Normal Growth | Normal Growth | Normal Growth | |
| Δfbp | Normal Growth | No Growth | No Growth | |
| Δfbp ΔglpX | Normal Growth | No Growth | No Growth |
This table is a generalized representation based on published findings. nih.govnih.govvt.edu
The this compound, a class II fructose-1,6-bisphosphatase (FBPase II), plays a significant and often crucial role in the survival, proliferation, and metabolic adaptability of various bacteria. Its primary function in catalyzing the hydrolysis of fructose-1,6-bisphosphate to fructose-6-phosphate (B1210287) and inorganic phosphate places it at a critical juncture of central carbon metabolism, particularly in the gluconeogenic pathway.
Essentiality and Conditional Essentiality of glpX Gene
The essentiality of the glpX gene is largely dependent on the bacterial species and the specific environmental conditions, particularly the available carbon sources. In many bacteria, glpX is considered conditionally essential, meaning it is indispensable for survival only under certain circumstances.
For instance, in Mycobacterium tuberculosis, the causative agent of tuberculosis, the glpX gene is deemed essential for both in vitro growth on gluconeogenic substrates and for survival and proliferation within a host organism. nih.govvt.edu During infection, M. tuberculosis is thought to rely on host-derived lipids as a primary carbon source, necessitating a robust gluconeogenic pathway for the synthesis of essential carbohydrates for cell wall construction and other vital processes. nih.gov Deletion of the glpX gene in M. tuberculosis leads to a significant reduction in FBPase activity, impaired growth on substrates like oleic acid, glycerol, and acetate, and a dramatic decrease in bacterial load in the lungs of infected mice. nih.govvt.edu Similarly, in the closely related species Mycobacterium marinum, glpX is required for growth on gluconeogenic carbon sources and is essential for virulence and proliferation within macrophages and zebrafish. nih.gov
In contrast, in Escherichia coli, which possesses two distinct FBPases, the role of glpX is less critical under standard laboratory conditions. While the fbp-encoded FBPase I is necessary for growth on gluconeogenic substrates, a glpX mutation alone does not produce a discernible growth defect on these substrates. vt.edu This suggests a degree of redundancy in FBPase activity in E. coli, with FBPase I playing the primary role in gluconeogenesis. However, the conservation of glpX across many bacterial species, and its status as the sole FBPase in some, underscores its fundamental importance in bacterial physiology. nih.gov
The conditional nature of gene essentiality is a recognized biological principle, where the requirement for a gene is dependent on the genetic and environmental context. youtube.compnas.org The case of glpX exemplifies this, with its essentiality being tightly linked to the metabolic lifestyle of the bacterium.
| Bacterial Species | Essentiality Status | Conditions of Essentiality | Reference |
|---|---|---|---|
| Mycobacterium tuberculosis | Essential for in vivo survival | Growth on gluconeogenic carbon sources (e.g., lipids) | nih.govvt.edu |
| Mycobacterium marinum | Essential for in vivo virulence | Growth on gluconeogenic carbon sources | nih.gov |
| Escherichia coli | Non-essential under standard conditions | Possesses a redundant FBPase (FBPase I) | vt.edu |
Contribution to Central Carbon Flux Control
As a key enzyme in gluconeogenesis, the this compound exerts significant control over the direction and magnitude of carbon flux through central metabolic pathways. By catalyzing the irreversible conversion of fructose-1,6-bisphosphate to fructose-6-phosphate, glpX effectively pulls carbon from lower glycolysis and the tricarboxylic acid (TCA) cycle towards the upper pentose phosphate pathway and biosynthetic precursors.
In organisms like M. marinum growing on a gluconeogenic substrate such as acetate, the deletion of glpX leads to a metabolic bottleneck. nih.gov This is characterized by the accumulation of the substrate, fructose-1,6-bisphosphate, and a significant reduction in the pools of downstream metabolites, including fructose-6-phosphate and intermediates of the pentose phosphate pathway. nih.gov This demonstrates that glpX is a critical control point for gluconeogenic carbon flow. The restoration of the glpX gene in these mutants reverses these metabolic imbalances, confirming its central role in directing carbon flux. nih.gov
The regulation of glpX activity and expression is therefore vital for maintaining metabolic homeostasis. In E. coli, the expression of glpX is part of the complex glp regulon and is influenced by the available carbon source, with higher expression observed during growth on glycerol compared to glucose. vt.edu This transcriptional regulation ensures that the gluconeogenic capacity is heightened when required. Furthermore, the activity of the this compound itself can be allosterically regulated by metabolites such as phosphoenolpyruvate (PEP) and ADP, allowing for rapid fine-tuning of its activity in response to the cell's energetic and metabolic state. nih.gov
Metabolic Interconnections
The activity of the this compound is intricately linked with several other key metabolic pathways, ensuring a coordinated metabolic response to changing nutritional conditions.
Influence on Pentose Phosphate Pathway Activity
The pentose phosphate pathway (PPP) is a crucial metabolic route that branches from glycolysis at the level of glucose-6-phosphate. It is the primary source of NADPH for reductive biosynthesis and for combating oxidative stress, and it also produces precursors for nucleotide and aromatic amino acid synthesis. researchgate.net The product of the glpX-catalyzed reaction, fructose-6-phosphate, is a direct precursor to glucose-6-phosphate, the entry point of the PPP.
Regulation of Glycogen (B147801) Accumulation
Glycogen serves as a crucial intracellular storage polymer of glucose in many bacteria, providing a reservoir of carbon and energy for times of nutrient limitation. nih.gov The synthesis of glycogen begins with glucose-6-phosphate, which is converted to glucose-1-phosphate and then to ADP-glucose, the activated glucosyl donor for glycogen synthase. youtube.com
The role of glpX in regulating glycogen accumulation appears to be indirect and context-dependent. Since the product of the glpX reaction, fructose-6-phosphate, is readily converted to glucose-6-phosphate, glpX activity can contribute to the precursor pool for glycogen synthesis. However, in E. coli, studies have shown that the accumulation of glycogen to wild-type levels is dependent on FBPase I (encoded by fbp) and is not significantly affected by a mutation in glpX. nih.gov This suggests that under the conditions tested, FBPase I is the primary enzyme influencing the gluconeogenic flux towards glycogen storage in this organism.
Coordination with Other Metabolic Pathways (e.g., TCA cycle)
The metabolic activity of glpX is closely coordinated with the tricarboxylic acid (TCA) cycle, a central hub of cellular respiration and a source of biosynthetic precursors. creative-proteomics.comnih.gov This coordination is particularly evident when bacteria are utilizing non-carbohydrate carbon sources, such as amino acids or fatty acids.
Under these conditions, the catabolism of these substrates often yields intermediates of the TCA cycle, such as oxaloacetate and pyruvate. nih.gov For the cell to synthesize essential carbohydrates via gluconeogenesis, these TCA cycle intermediates must be funneled upwards. The enzyme phosphoenolpyruvate carboxykinase (PEPCK) converts oxaloacetate to phosphoenolpyruvate, which then enters the gluconeogenic pathway. The this compound, by catalyzing a key irreversible step further down the pathway, helps to pull the carbon flux from the TCA cycle towards hexose (B10828440) phosphate synthesis.
Context-Dependent Functionality of this compound in Different Organisms (e.g., E. coli vs. M. tuberculosis)
The physiological role and metabolic integration of the this compound, a class II fructose-1,6-bisphosphatase (FBPase II), exhibit significant divergence between different bacterial species, most notably between the model organism Escherichia coli and the pathogenic bacterium Mycobacterium tuberculosis. This functional disparity is primarily dictated by the genetic redundancy of FBPase enzymes and the unique metabolic demands each organism faces in its respective environment.
In Escherichia coli, the glpX gene is a component of the glpFKX operon, which is part of the glycerol 3-phosphate regulon responsible for the metabolism of glycerol. nih.gov The protein product, GlpX, functions as one of at least two FBPases in the cell. The primary enzyme for gluconeogenesis in E. coli is FBPase I, encoded by the fbp gene. asm.org Consequently, GlpX is not essential for the growth of E. coli on gluconeogenic carbon sources like glycerol or succinate, provided that FBPase I is functional. nih.gov Genetic studies have shown that an E. coli strain with a disrupted glpX gene but a wild-type fbp gene grows as well as the wild-type strain on various minimal media. nih.gov This indicates a subsidiary or redundant role for GlpX in central carbon metabolism under standard laboratory conditions. However, its conservation and regulation by phosphoenolpyruvate and ADP suggest it works in concert with FBPase I in the intricate management of carbohydrate pathways. nih.gov
Conversely, in Mycobacterium tuberculosis, the this compound is of paramount importance for survival and pathogenesis. For a considerable time, GlpX was believed to be the sole FBPase in this organism, making it an indispensable enzyme for gluconeogenesis. asm.org This metabolic pathway is critical for M. tuberculosis, particularly during infection, as the bacterium adapts to utilize host-derived lipids and fatty acids as primary carbon sources. nih.goviucr.org The conversion of these non-carbohydrate precursors into essential hexoses for biomass, such as for cell wall synthesis, is entirely dependent on a functional gluconeogenic pathway. nih.gov
The essentiality of GlpX in mycobacteria is highlighted by gene deletion studies. An unmarked deletion of the glpX gene in M. tuberculosis resulted in a strain that was severely compromised in its ability to grow on gluconeogenic substrates like glycerol and acetate. asm.org Furthermore, this mutant strain showed significantly reduced survival during both the acute and chronic phases of infection in a mouse model, underscoring the protein's role as a key virulence factor. asm.org Similar findings in the closely related species Mycobacterium marinum showed that a ΔglpX mutant was unable to proliferate in macrophages and exhibited an elongated morphology, suggesting a defect in cell division when grown on gluconeogenic carbon sources. nih.gov While another enzyme, Gpm2, has been identified in M. tuberculosis as having redundant FBPase activity, the deletion of both glpX and gpm2 is required to completely abolish gluconeogenesis and leads to significant attenuation of the bacterium in vivo. iucr.orgharvard.edu Despite this redundancy, GlpX remains a critical contributor to mycobacterial virulence. The vital role of M. tuberculosis GlpX is further supported by the observation that its overexpression can rescue the growth defects of an E. coli FBPase mutant. nih.gov
Structurally, the GlpX proteins from both organisms share significant similarities. The crystal structure of the M. tuberculosis enzyme reveals a homotetrameric assembly, a feature that is likely conserved across class II FBPases, including that of E. coli. nih.govnih.gov The amino acid residues forming the active site are also conserved, suggesting a shared catalytic mechanism. nih.govnih.gov However, the biochemical kinetics show subtle differences.
Comparative Data of this compound in E. coli and M. tuberculosis
| Parameter | Escherichia coli GlpX (FBPase II) | Mycobacterium tuberculosis GlpX (FBPase II) |
| Apparent K_m for Fructose 1,6-bisphosphate | ~35 µM | 44 µM |
| Specific Activity | 4.2 U/mg | 1.3 U/mg |
| Genetic Redundancy | Yes (FBPase I encoded by fbp) | Yes (Gpm2), but GlpX is critical for virulence |
| Essentiality for Gluconeogenesis | No (if FBPase I is present) | Yes (essential for full virulence) |
| Role in Pathogenesis | Not a primary virulence factor | Essential virulence factor |
This table presents a summary of key comparative data for the this compound in Escherichia coli and Mycobacterium tuberculosis, based on available research findings. nih.govasm.org
Comparative and Evolutionary Analysis of Glpx Homologs
Phylogenetic Distribution and Conservation across Bacterial Phyla
The glpX gene is widely distributed across numerous bacterial phyla, indicating its ancient origins and fundamental role in bacterial metabolism. Homologs of glpX have been identified in a broad spectrum of bacteria, including Proteobacteria (e.g., Escherichia coli, Klebsiella aerogenes, Yersinia pestis, Pseudomonas aeruginosa), Firmicutes (e.g., Bacillus subtilis, Clostridium acetobutylicum), Actinobacteria (e.g., Mycobacterium tuberculosis, Corynebacterium glutamicum), and Cyanobacteria (e.g., Synechococcus sp.). nih.gov
While the presence of glpX is widespread, it is not ubiquitous. Some bacterial genomes lack a glpX homolog and instead possess FBPases from other classes. The distribution of different FBPase classes across bacterial phyla is not uniform. For instance, E. coli possesses both a Class I (Fbp) and a Class II (GlpX) FBPase. nih.govnih.gov In contrast, M. tuberculosis was initially thought to rely solely on GlpX as its FBPase, highlighting the essentiality of this enzyme in certain organisms for gluconeogenesis. nih.govnih.gov Further research, however, identified a second FBPase in M. tuberculosis. Bacillus subtilis also harbors both a Class II (encoded by ywjI, also referred to as glpX) and a Class III (Fbp) FBPase. nih.gov The conservation of GlpX across such diverse phyla underscores its importance in core metabolic pathways.
Distribution of FBPase Classes Across Selected Bacterial Phyla
| Bacterial Phylum | Example Organism | Class I FBPase (fbp) | Class II FBPase (glpX) | Class III FBPase |
|---|---|---|---|---|
| Proteobacteria | Escherichia coli | Present | Present | Absent |
| Actinobacteria | Mycobacterium tuberculosis | Absent | Present | Absent (but has another functional FBPase, Gpm2) |
| Firmicutes | Bacillus subtilis | Absent | Present | Present |
| Cyanobacteria | Synechococcus sp. | Absent | Present | Absent |
Sequence Homology and Divergence among GlpX Orthologs
GlpX orthologs exhibit a significant degree of sequence conservation, particularly in regions crucial for catalytic activity and structural integrity. The sequence identity among GlpX proteins from different bacterial species can vary. For instance, the GlpX from Klebsiella aerogenes shares 91% identity with the E. coli ortholog, while the identity is 81% with the Yersinia pestis ortholog, 67% with Haemophilus influenzae, 49% with Bacillus subtilis, 45% with Clostridium acetobutylicum, and 43% with Mycobacterium tuberculosis. nih.gov The GlpX from E. coli shows a 39% identity to an FBPase from Synechococcus sp.. nih.gov
Despite this divergence, key residues and motifs are highly conserved. Structural studies of GlpX from E. coli and M. tuberculosis have revealed a compact, globular shape with two α/β-sandwich domains. nih.govnih.gov The active site is located between these two domains and contains several conserved residues responsible for coordinating metal ions (typically Mn²⁺) and the substrate, fructose-1,6-bisphosphate. nih.govnih.gov Alanine (B10760859) replacement mutagenesis in E. coli GlpX has identified several conserved residues as essential for its enzymatic activity. nih.gov The core fold of GlpX is structurally similar to that of Li⁺-sensitive phosphatases, suggesting a shared catalytic mechanism. nih.gov
Sequence Identity of GlpX Orthologs Compared to E. coli GlpX
| Organism | Phylum | Sequence Identity to E. coli GlpX (%) |
|---|---|---|
| Klebsiella aerogenes | Proteobacteria | 91 |
| Yersinia pestis | Proteobacteria | 81 |
| Haemophilus influenzae | Proteobacteria | 67 |
| Bacillus subtilis | Firmicutes | 49 |
| Clostridium acetobutylicum | Firmicutes | 45 |
| Mycobacterium tuberculosis | Actinobacteria | 43 |
| Synechococcus sp. | Cyanobacteria | 39 |
Functional Redundancy and Specialization in Organisms with Multiple FBPases
Several bacterial species possess multiple FBPases, often from different classes, which can lead to functional redundancy or specialization. In E. coli, the primary FBPase for gluconeogenesis is the Class I enzyme encoded by fbp. The Class II FBPase, GlpX, appears to play a more specialized role, particularly in gluconeogenesis during growth on glycerol (B35011). researchgate.net While a deletion of fbp prevents growth on gluconeogenic carbon sources, overexpression of glpX can compensate for this loss. nih.gov
In Mycobacterium tuberculosis, although glpX was initially considered the sole FBPase, a second functionally redundant FBPase, Gpm2, was later identified. The presence of Gpm2 explains why a glpX deletion mutant can still exhibit FBPase activity and grow on gluconeogenic substrates. nih.gov This redundancy highlights the importance of gluconeogenesis for the virulence of M. tuberculosis. nih.gov
Bacillus subtilis presents another interesting case with both a Class II FBPase (encoded by ywjI/glpX) and a Class III FBPase (encoded by fbp). These two enzymes are functionally equivalent, and the deletion of either gene alone does not abolish growth on gluconeogenic carbon sources, indicating functional redundancy. nih.gov The differential regulation of these FBPase-encoding genes likely allows the bacterium to fine-tune its metabolic response to various environmental conditions.
Evolutionary Origins and Relationship to Other Phosphatase Superfamilies
The glpX protein belongs to the Class II family of FBPases, which are structurally and evolutionarily distinct from the Class I and Class III FBPases. nih.gov The structural similarity of GlpX to Li⁺-sensitive phosphatases, such as inositol (B14025) monophosphatases, suggests a common evolutionary origin. nih.gov These enzymes share a common structural core and likely a similar catalytic mechanism involving metal-dependent phosphomonoesterase activity. nih.gov
More broadly, GlpX can be placed within the large and diverse haloacid dehalogenase (HAD) superfamily of hydrolases. nih.govnih.gov The HAD superfamily is characterized by a conserved Rossmannoid fold and a catalytic mechanism that involves an aspartate nucleophile. unm.edu While GlpX does not share high sequence identity with all members of the HAD superfamily, its structural fold and catalytic machinery are consistent with its inclusion in this broad group of enzymes. The evolution of the HAD superfamily has involved extensive diversification of the "cap" domain, which contributes to substrate specificity. nih.gov This evolutionary flexibility within the HAD superfamily framework has allowed for the emergence of enzymes with a wide range of phosphatase activities, including the specialized function of GlpX in fructose-1,6-bisphosphate hydrolysis.
Impact of Genomic Context on Functional Evolution
The genomic context of the glpX gene, particularly its frequent location within the glp operon, has significantly influenced its functional evolution. In E. coli and many other bacteria, glpX is the third gene in the glpFKX operon, which also encodes the glycerol facilitator (glpF) and glycerol kinase (glpK). nih.gov This operon structure ensures the co-regulation of genes involved in glycerol uptake and metabolism. The transcription of the glpFKX operon is induced by glycerol and sn-glycerol-3-phosphate and is repressed by the GlpR repressor. nih.govnih.gov
This co-regulation links the expression of GlpX directly to the availability of glycerol as a carbon source, reinforcing its specialized role in gluconeogenesis under these conditions. The organization of the glp regulon can vary across different bacterial species. For instance, in Pseudomonas aeruginosa, the glp genes are also negatively regulated by a GlpR repressor, but the specific arrangement and regulation of the operons differ from that in E. coli. nih.gov In some lactic acid bacteria, the glp operon includes genes for glycerol kinase and glycerol-3-phosphate oxidase or dehydrogenase. researchgate.net
The conservation of the glp operon structure in many bacteria suggests a strong selective pressure to maintain the coordinated expression of genes for glycerol metabolism. This genomic linkage has likely constrained the functional evolution of GlpX, maintaining its primary role in the gluconeogenic conversion of glycerol-derived carbon into central metabolic intermediates. Variations in the composition and regulation of the glp operon in different bacterial lineages reflect adaptations to specific metabolic lifestyles and environments.
Advanced Research Methodologies for Glpx Protein Investigation
Genetic Manipulation Techniques
Genetic manipulation is fundamental to understanding the physiological role of the glpX protein in vivo. Techniques such as gene knockout, complementation, and overexpression systems are employed to study the effects of the protein's absence, presence, and abundance.
Gene knockout studies are a powerful approach to determine the necessity of a gene product under various conditions. nih.gov For the glpX gene, researchers have constructed chromosomal insertion mutations to investigate its physiological effects. nih.gov
A glpX::Spcr strain, where the glpX gene is disrupted by a spectinomycin (B156147) resistance cassette, was created to assess the role of FBPase II. nih.gov Comparative growth analyses revealed that this knockout strain grew as effectively as the wild-type strain on various minimal media, including glucose, fructose (B13574), succinate, or glycerol (B35011), under both aerobic and anaerobic conditions. This finding indicates that the this compound is not essential for growth under these conditions, likely because E. coli possesses another FBPase (FBPase I, encoded by the fbp gene). nih.gov
However, when the fbp gene was also deleted, the resulting Δfbp glpX+ strains were unable to grow on gluconeogenic substrates like glycerol. This demonstrates that the chromosomal expression of glpX is not sufficient to compensate for the loss of the primary FBPase I, suggesting distinct roles or regulatory controls for the two enzymes. nih.gov
Conditional mutagenesis, a technique that allows for the inactivation of a gene at a specific time or in a particular tissue, has not been extensively documented for glpX. nih.gov However, this approach could offer deeper insights into the specific conditions under which glpX function is critical, potentially revealing roles in metabolic adaptation or stress responses that are not apparent in conventional knockout studies.
Overexpression systems are crucial for producing large quantities of a protein for purification and subsequent biochemical analysis. nih.gov The glpX gene has been successfully overexpressed in E. coli to facilitate its characterization. nih.gov
For this purpose, the glpX gene was cloned into a plasmid vector (pJB300B), and its expression was placed under the control of an inducible promoter. The addition of isopropyl-β-d-thiogalactopyranoside (IPTG) to the culture medium induced high-level production of the this compound. nih.gov This technique was the first step toward purifying the enzyme to study its properties in vitro.
Complementation studies, where a functional copy of a gene is reintroduced into a knockout mutant to restore the wild-type phenotype, are a standard method to confirm that the observed phenotype is a direct result of the gene's inactivation. While the research on glpX primarily compares the knockout strain to the wild-type, the principle of complementation is fundamental to validating the gene's function. nih.gov Reintroducing a functional glpX gene on a plasmid into the Δfbp ΔglpX double mutant could definitively clarify its role in gluconeogenesis.
Biochemical Characterization Techniques
Biochemical characterization provides direct insight into the functional properties of the this compound, including its catalytic activity, substrate affinity, and regulation by other molecules.
A multi-step purification protocol is necessary to isolate the this compound from the complex mixture of cellular components. For the glpX-encoded FBPase II, the process begins with harvesting cells from an overexpression culture. nih.gov
The purification procedure involves the following key steps:
Cell Lysis: The cells are broken open, typically by sonication, to release the cellular contents, including the overexpressed this compound. nih.gov
Nucleic Acid Precipitation: Polynucleotides are removed from the crude lysate by precipitation with agents like polyethylenimine. nih.gov
Ammonium (B1175870) Sulfate Precipitation: The protein is then concentrated and partially purified by precipitation with ammonium sulfate. The protein precipitate is collected, redissolved, and dialyzed to remove excess salt. nih.gov
Chromatography: Although the specific chromatographic methods used for glpX are not detailed in the available literature, purification strategies for enzymes typically involve techniques like affinity chromatography and size exclusion chromatography. nih.govthermofisher.comcytivalifesciences.com Affinity chromatography separates proteins based on specific binding to a ligand immobilized on a resin, offering high selectivity. thermofisher.com Size exclusion chromatography separates molecules based on their size and shape, and is often used as a final "polishing" step to remove aggregates or other remaining impurities. cytivalifesciences.comembl.org
Through such a process, the this compound was purified over 4-fold to more than 95% purity, yielding a sufficient quantity of active enzyme for detailed biochemical assays. nih.gov
To measure the catalytic activity of the purified this compound, specific enzyme assays are employed. Two primary methods have been described:
Coupled Spectrophotometric Assay: This method links the FBPase reaction to other enzymatic reactions that produce a change in absorbance at a specific wavelength, allowing for continuous monitoring of enzyme activity. nih.gov
Inorganic Phosphate (B84403) Quantitation: This is a discontinuous assay that measures the amount of inorganic phosphate (Pi) released from the substrate, fructose 1,6-bisphosphate. The reaction is stopped at various time points, and the Pi is quantified using a colorimetric reagent, such as the malachite green-ammonium molybdate (B1676688) reagent. nih.gov
Using these assays, key kinetic parameters for the this compound have been determined. Kinetic measurements quantify the efficiency and substrate affinity of an enzyme. massey.ac.nzresearchgate.net The apparent Michaelis constant (Km), which represents the substrate concentration at which the reaction rate is half of its maximum, was determined for the primary substrate.
| Parameter | Value | Substrate |
|---|---|---|
| Apparent Km | 35 µM | Fructose 1,6-bisphosphate |
Table 1: Kinetic parameter of purified E. coli this compound (FBPase II). This value indicates a high affinity of the enzyme for its substrate. nih.govnih.gov
Allosteric regulation, where molecules bind to an enzyme at a site other than the active site to modulate its activity, is a key mechanism for controlling metabolic pathways. arxiv.orgnih.gov Profiling the response of the this compound to various metabolites has revealed important aspects of its regulation.
The activity of the glpX-encoded FBPase II is highly dependent on the presence of divalent metal ions, with Manganese (Mn2+) being essential for its function. nih.govnih.gov The enzyme is also subject to inhibition and activation by key metabolic indicators.
The following table summarizes the documented allosteric effectors of the this compound:
| Effector | Effect on Activity |
|---|---|
| Phosphoenolpyruvate (B93156) (PEP) | Activator |
| Adenosine (B11128) diphosphate (B83284) (ADP) | Inhibitor |
| Phosphate (Pi) | Inhibitor |
Table 2: Allosteric effectors of the E. coli this compound. The activation by PEP and inhibition by ADP provide a mechanism to regulate gluconeogenesis in response to the cell's energy status and the availability of metabolic precursors. nih.govnih.gov
Structural Biology Approaches
Structural biology provides a three-dimensional framework for understanding how this compound functions at a molecular level. Techniques in this field allow researchers to visualize the protein's architecture, identify key amino acid residues, and infer its catalytic mechanism.
X-ray crystallography is a powerful technique used to determine the high-resolution, three-dimensional structure of proteins. wikipedia.org The process involves crystallizing the purified protein and then bombarding the crystal with X-rays. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure of the protein can be modeled. wikipedia.org
Significant progress in understanding glpX has come from crystallographic studies of the enzyme from Mycobacterium tuberculosis (Mtb). Researchers successfully crystallized the Mtb FBPaseII, encoded by the glpX gene, and determined its structure to a resolution of 2.6 Å. nih.govnih.gov These studies revealed that the Mtb this compound assembles into a homotetramer with 222 symmetry. nih.gov The structure of the active site was found to be highly conserved when compared to the homologous enzyme in Escherichia coli. nih.gov
Crystallization of the Mtb glpX was achieved using the hanging-drop vapor-diffusion method with ammonium citrate (B86180) as a precipitant. nih.gov The resulting crystals belonged to the hexagonal space group P6₁22. nih.gov
Table 1: Crystallographic Data for M. tuberculosis glpX
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P6₁22 | nih.gov |
| Unit Cell Parameters (a, b, c in Å) | 131.3, 131.3, 143.2 | nih.gov |
| Resolution (Å) | 2.6 - 2.7 | nih.govnih.gov |
Cryo-electron microscopy (cryo-EM) is another structural biology technique that is increasingly used to determine the structure of large protein complexes and membrane proteins. While specific cryo-EM studies focused solely on the this compound are not extensively documented in the available literature, this methodology holds potential for studying glpX in complex with its regulatory partners or as part of larger metabolic ensembles, known as metabolons.
Site-directed mutagenesis is a molecular biology technique used to create specific, targeted changes to the amino acid sequence of a protein. nih.gov By substituting individual amino acids, particularly in the active site, researchers can probe their roles in substrate binding, catalysis, and regulation. nih.govresearchgate.net
This approach has been instrumental in dissecting the function of Mtb glpX. nih.gov To investigate the catalytic mechanism, researchers created several variants of the enzyme. The crystal structures of these mutants, often in complex with the product fructose 6-phosphate (F6P), provided critical insights. nih.gov
Thr84Ala Mutant: Replacing threonine at position 84 with alanine (B10760859) resulted in a completely inactive enzyme. nih.gov
Thr84Ser Mutant: Substituting threonine with serine, a structurally similar amino acid, led to a partially active enzyme with lower catalytic activity. nih.gov
The analysis of these mutants supported a proposed catalytic mechanism and confirmed the essential role of the Thr84 residue. nih.govresearchgate.net Furthermore, these structural studies revealed the binding of metabolites like citrate and malonate at a dimer interface, suggesting a potential, previously uncharacterized, mode of allosteric inhibition for this class of enzymes. nih.gov
Table 2: Key glpX Mutants and Their Functional Impact
| Organism | Mutant | Observed Effect | Reference |
|---|---|---|---|
| Mycobacterium tuberculosis | T84A | Inactive | nih.gov |
| Mycobacterium tuberculosis | T84S | Lower catalytic activity | nih.gov |
| Escherichia coli | E59A | Reduced activity and substrate affinity | researchgate.net |
| Escherichia coli | D61A | Very low FBPase activity | researchgate.net |
Omics-Based Methodologies
"Omics" approaches provide a global perspective on the roles of genes, proteins, and metabolites within a biological system. These high-throughput techniques are essential for placing glpX within the broader context of cellular metabolism and regulation.
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. Techniques like RNA sequencing (RNA-seq) and reverse transcription quantitative PCR (RT-qPCR) are used to quantify gene expression levels.
In many bacteria, including E. coli and Shigella flexneri, the glpX gene is part of the glpFKX operon. nih.govresearchgate.net This operon also contains glpF (encoding the glycerol facilitator) and glpK (encoding glycerol kinase). nih.gov The expression of this operon is tightly regulated; it is induced by the presence of glycerol or its metabolite, sn-glycerol-3-phosphate. nih.govnih.gov
Transcriptomic analyses are crucial for understanding this regulation. For instance, researchers could use RT-qPCR to measure the mRNA levels of glpX in bacteria grown on different carbon sources. One would expect to see significantly higher glpX expression when cells are grown on glycerol compared to glucose. RNA-seq would offer a more comprehensive view, revealing how the expression of the entire glpFKX operon, along with other metabolic genes, is coordinated in response to different nutritional environments.
Proteomics is the large-scale study of proteins, focusing on their abundance, modifications, and interactions. Mass spectrometry-based techniques are the cornerstone of modern proteomics, enabling the identification and quantification of thousands of proteins from a complex biological sample. researchgate.net
Proteomic studies can be applied to quantify the abundance of the this compound under various conditions, complementing transcriptomic data to provide a more complete picture of its regulation. For example, by comparing the proteomes of bacteria grown on glycerol versus glucose, researchers could confirm whether the observed increase in glpX mRNA translates to a corresponding increase in this compound levels.
Another critical aspect of proteomics is the identification of post-translational modifications (PTMs). PTMs are covalent modifications to proteins after their synthesis, such as phosphorylation, acetylation, or glycosylation, that can profoundly alter their activity, stability, or localization. While specific PTMs for glpX are not yet well-documented, proteomic workflows could be employed to discover if glpX is modified in response to metabolic signals, which would represent a novel layer of enzymatic regulation.
Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—specifically, the study of their small-molecule metabolite profiles. When combined with stable isotope tracers (e.g., ¹³C-labeled glucose or glycerol), it enables metabolic flux analysis (MFA), a powerful technique to quantify the rates of metabolic reactions within a cell. nih.govnih.gov
MFA is particularly relevant for studying the role of glpX, which is a key node in central carbon metabolism. portlandpress.com Studies in M. tuberculosis have utilized ¹³C-MFA to understand how the bacterium adapts its metabolism when co-metabolizing different carbon sources, such as glycerol and fatty acids. nih.govnih.gov These analyses revealed that the partitioning of carbon flux between the TCA cycle and the glyoxylate (B1226380) shunt is a critical point of metabolic flexibility. nih.gov
Future Research Directions for Glpx Protein Studies
Elucidation of Remaining Regulatory Mechanisms
While the primary function of GlpX is well-documented, a comprehensive understanding of its regulation is still incomplete. The activity of FBPases can be modulated by various metabolic effectors. For instance, the Mycobacterium tuberculosis GlpX is inhibited by metabolites such as citrate (B86180) and malonate. nih.gov However, the full spectrum of molecules that regulate GlpX activity and the physiological relevance of these interactions in different organisms are yet to be fully elucidated.
Future investigations should focus on identifying novel endogenous regulators of GlpX. This could involve high-throughput screening of metabolite libraries to uncover previously unknown activators or inhibitors. Furthermore, exploring the potential for post-translational modifications, such as phosphorylation or acetylation, to modulate GlpX activity is a critical next step. Understanding how these regulatory signals are integrated to control GlpX function in response to changing cellular conditions will provide a more complete picture of its role in metabolic homeostasis. For example, in pathogenic bacteria, it is crucial to understand how GlpX regulation is coordinated with other metabolic pathways to support survival and persistence within the host. nih.gov
In-depth Characterization of Allosteric Sites and Novel Effectors
Allosteric regulation is a key mechanism for controlling enzyme activity, and FBPases are known to be subject to such control. nih.gov A novel allosteric site, centered around a cysteine residue (C128), has been identified in FBPase, which can be targeted by covalent inhibitors. nih.govacs.org The binding of citrate at a dimer interface in M. tuberculosis GlpX also suggests the presence of allosteric sites. nih.gov
A significant future research direction is the comprehensive mapping and characterization of allosteric sites on the GlpX protein. Computational methods, such as molecular dynamics simulations and virtual screening, can be employed to predict and validate novel allosteric pockets. nih.gov The discovery of such sites opens the door to the rational design of new allosteric effectors, which could be highly specific inhibitors or activators. These novel molecules would not only serve as valuable research tools to probe GlpX function but also hold potential as leads for the development of new therapeutic agents, particularly against pathogens where GlpX is an essential enzyme. nih.govnih.gov
Structural Dynamics and Conformational Ensembles
The static crystal structures of GlpX have provided invaluable insights into its architecture and active site. nih.gov However, proteins are inherently dynamic molecules, and their function is intimately linked to their conformational flexibility. nih.govfrontiersin.org The catalytic cycle of an enzyme involves a series of conformational changes that facilitate substrate binding, catalysis, and product release. nih.govnih.gov
Future research should aim to characterize the structural dynamics and conformational ensembles of the this compound. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, hydrogen-deuterium exchange mass spectrometry, and time-resolved X-ray crystallography can provide a dynamic view of the enzyme in action. nih.gov These experimental approaches, complemented by computational simulations, can reveal the intricate motions of the protein during catalysis, including the flexibility of active site loops and domain movements. mdpi.com A deeper understanding of GlpX's dynamic landscape will be crucial for a complete mechanistic description of its function and for the design of more effective inhibitors.
Role of this compound in Stress Response and Virulence of Pathogens
The glpX gene has been identified as a critical virulence factor in several pathogenic bacteria, including Mycobacterium tuberculosis and Mycobacterium marinum. nih.govnih.gov Deletion of glpX in these organisms leads to attenuated virulence, characterized by reduced proliferation in host cells. nih.gov The current hypothesis is that GlpX-mediated gluconeogenesis is essential for synthesizing vital cellular components when the pathogen relies on non-carbohydrate carbon sources, such as lipids, within the host. nih.gov
While the link between GlpX and virulence is established, the precise molecular mechanisms underlying this connection require further investigation. Future studies should focus on how GlpX contributes to the pathogen's ability to withstand host-induced stress. For example, does GlpX provide precursors for the synthesis or repair of the bacterial cell wall, which is a primary target for the host immune system? Additionally, exploring the potential moonlighting functions of GlpX, beyond its catalytic role in gluconeogenesis, could reveal novel contributions to virulence. It is also important to investigate how the expression and activity of GlpX are regulated during infection, which could be linked to bacterial stress response pathways. nih.govfrontiersin.org
Table 1: Impact of glpX Deletion on Pathogen Virulence
| Pathogen | Host Model | Key Findings | Reference |
| Mycobacterium marinum | Macrophages, Zebrafish | Halted proliferation, attenuated virulence, elongated cell morphology. | nih.gov |
| Mycobacterium tuberculosis | Mice | Reduced initial infectivity, essential for growth in acute phase and survival in chronic phase. | nih.gov |
| Francisella tularensis | E. coli complementation | Essential for growth on gluconeogenic substrates. | nih.gov |
Potential for Metabolic Engineering and Biotechnology Applications
The central role of GlpX in gluconeogenesis makes it an attractive target for metabolic engineering and biotechnological applications. By manipulating the expression and activity of GlpX, it may be possible to redirect carbon flux towards the production of valuable bioproducts. For instance, enhancing gluconeogenic flux through GlpX could be a strategy to improve the yield of biofuels or fine chemicals that are synthesized from intermediates of the upper glycolytic pathway.
Future research in this area should explore the feasibility of engineering GlpX for specific biotechnological purposes. This could involve protein engineering to alter its substrate specificity, enhance its catalytic efficiency, or modify its regulatory properties. For example, creating a GlpX variant that is resistant to feedback inhibition could lead to increased production of a desired compound. Furthermore, the bifunctional nature of some FBPase-related enzymes, such as the 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFK-2/FBPase-2), offers a paradigm for engineering novel enzymatic activities for synthetic biology applications. frontiersin.org
Identification and Characterization of Novel GlpX-like FBPases in Underexplored Organisms
The vast diversity of the microbial world represents an untapped reservoir of novel enzymes with unique properties. FBPases have been classified into five distinct classes, with GlpX belonging to Class II. nih.gov While GlpX is found in many bacteria, there is significant potential for discovering novel GlpX-like enzymes in underexplored organisms, particularly extremophiles.
Future research efforts should be directed towards the systematic mining of genomic and metagenomic databases from diverse environmental niches to identify novel glpX homologs. Organisms thriving in extreme conditions of temperature, pH, or salinity are likely to possess GlpX enzymes with enhanced stability and other desirable characteristics for industrial applications. nih.govnih.govunm.ac.id The characterization of these novel enzymes would not only expand our understanding of the structure-function relationships within the FBPase family but also provide a valuable toolkit of biocatalysts for various biotechnological processes.
Q & A
Q. How to address substrate inhibition in GlpX enzymatic assays?
- Methodological Answer: Substrate inhibition at >500 µM FBP necessitates low substrate concentrations (3.9–500 µM) for Kₘ determination. Use nonlinear regression (e.g., Hill equation) to model cooperativity. For M. tuberculosis GlpX, Mg²⁺ concentration optimization (≥8 mM) mitigates inhibition by stabilizing the active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
